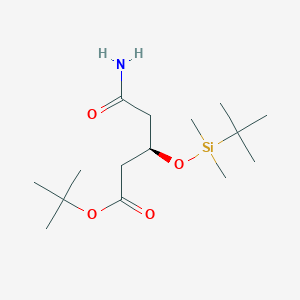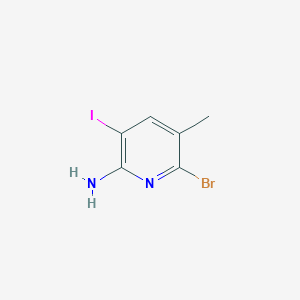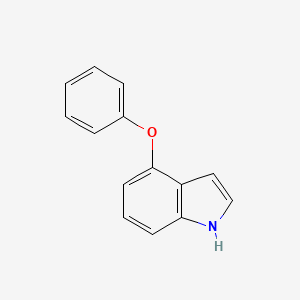![molecular formula C37H47ClN2O4 B11828297 3,3-dimethyl-1-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indole;chloride](/img/structure/B11828297.png)
3,3-dimethyl-1-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indole;chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-N’-(propargyl-PEG4)-Cy5 (chloride): is a compound that belongs to the class of cyanine dyes. These dyes are known for their fluorescent properties, making them valuable in various scientific and industrial applications. The compound contains a polyethylene glycol (PEG) linker, which enhances its solubility in aqueous media, and an alkyne group, which enables it to participate in click chemistry reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-N’-(propargyl-PEG4)-Cy5 (chloride) typically involves the following steps:
Formation of the Cyanine Dye Core: The core structure of the cyanine dye is synthesized through a series of condensation reactions involving indole derivatives.
Attachment of the PEG Linker: The PEG linker is attached to the cyanine dye core through etherification reactions. This step often involves the use of reagents such as sodium hydride (NaH) and tetrahydrofuran (THF) as the solvent.
Introduction of the Alkyne Group: The alkyne group is introduced via a propargylation reaction, where propargyl bromide is reacted with the PEG-linked cyanine dye in the presence of a base like potassium carbonate (K2CO3).
Industrial Production Methods: Industrial production of N-methyl-N’-(propargyl-PEG4)-Cy5 (chloride) follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as column chromatography and recrystallization are employed for purification.
Analyse Des Réactions Chimiques
Types of Reactions:
Click Chemistry Reactions: The alkyne group in N-methyl-N’-(propargyl-PEG4)-Cy5 (chloride) allows it to undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with azide-containing molecules.
Substitution Reactions: The chloride ion can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Copper Catalysts: Used in CuAAC reactions to facilitate the formation of triazole rings.
Bases: Such as potassium carbonate (K2CO3) or sodium hydride (NaH) are used in various steps of the synthesis.
Major Products:
Triazole Derivatives: Formed through CuAAC reactions.
Substituted Cyanine Dyes: Resulting from nucleophilic substitution reactions.
Applications De Recherche Scientifique
Chemistry:
Fluorescent Labeling: Used as a fluorescent probe in various chemical assays due to its strong fluorescence properties.
Biology:
Bioimaging: Employed in live-cell imaging and fluorescence microscopy to visualize cellular structures and processes.
Protein Labeling: Used to label proteins for tracking and studying protein-protein interactions.
Medicine:
Diagnostic Imaging: Utilized in diagnostic imaging techniques to detect and monitor diseases.
Drug Delivery: The PEG linker enhances solubility and biocompatibility, making it suitable for drug delivery applications.
Industry:
Material Science: Used in the development of fluorescent materials and sensors.
Mécanisme D'action
Fluorescence Mechanism: N-methyl-N’-(propargyl-PEG4)-Cy5 (chloride) exhibits fluorescence due to the presence of the cyanine dye core. When excited by light of a specific wavelength, the electrons in the dye molecule are promoted to a higher energy state. Upon returning to the ground state, the electrons release energy in the form of visible light, resulting in fluorescence.
Molecular Targets and Pathways:
Cellular Imaging: Targets cellular components such as proteins and nucleic acids, allowing for visualization and tracking within biological systems.
Diagnostic Imaging: Binds to specific biomarkers associated with diseases, enabling their detection and monitoring.
Comparaison Avec Des Composés Similaires
N-methyl-N’-(propargyl-PEG4)-Cy3: Another cyanine dye with similar properties but different excitation and emission wavelengths.
N-methyl-N’-(propargyl-PEG4)-Cy7: A cyanine dye with longer excitation and emission wavelengths, suitable for near-infrared imaging.
Uniqueness:
Excitation and Emission Wavelengths: N-methyl-N’-(propargyl-PEG4)-Cy5 (chloride) has specific excitation and emission wavelengths (typically around 650 nm and 670 nm, respectively), making it suitable for applications requiring these wavelengths.
Solubility and Biocompatibility: The PEG linker enhances solubility in aqueous media and biocompatibility, making it advantageous for biological and medical applications.
Propriétés
Formule moléculaire |
C37H47ClN2O4 |
|---|---|
Poids moléculaire |
619.2 g/mol |
Nom IUPAC |
3,3-dimethyl-1-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indole;chloride |
InChI |
InChI=1S/C37H47N2O4.ClH/c1-7-22-40-24-26-42-28-29-43-27-25-41-23-21-39-33-18-14-12-16-31(33)37(4,5)35(39)20-10-8-9-19-34-36(2,3)30-15-11-13-17-32(30)38(34)6;/h1,8-20H,21-29H2,2-6H3;1H/q+1;/p-1 |
Clé InChI |
UMLSHKASMKAELZ-UHFFFAOYSA-M |
SMILES isomérique |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/C=C3C(C4=CC=CC=C4N3CCOCCOCCOCCOCC#C)(C)C)C)C.[Cl-] |
SMILES canonique |
CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCOCCOCCOCCOCC#C)(C)C)C)C.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


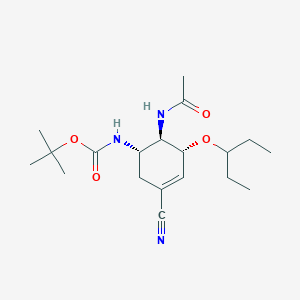

![[1,1'-Biphenyl]-4-methanol, 2'-[1-[(4-methoxyphenyl)methyl]-1H-tetrazol-5-yl]-](/img/structure/B11828225.png)
![5-(Hydroxymethyl)-2-(2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]oxazole-7-carbonitrile](/img/structure/B11828230.png)
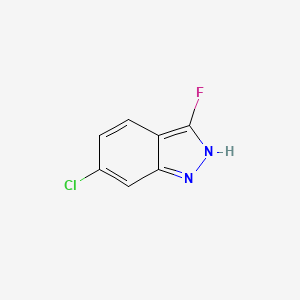
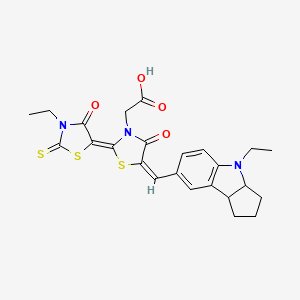

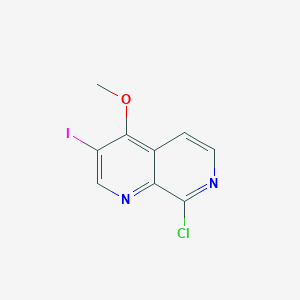
![[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-3a-yl]methyl acetate](/img/structure/B11828266.png)
